3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride
Overview
Description
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H16N4•2HCl and a molecular weight of 277.19 g/mol . This compound is primarily used in research and development within various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of Dimethyl Groups: Methylation reactions are carried out to introduce the dimethyl groups at the 5 and 7 positions of the pyrazolo[1,5-a]pyrimidine ring.
Attachment of the Propan-1-amine Side Chain: The propan-1-amine side chain is introduced through nucleophilic substitution reactions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures while ensuring compliance with industrial safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine: This compound shares a similar pyrazolo[1,5-a]pyrimidine core but differs in the position and number of methyl groups.
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine: Another similar compound with a different side chain.
Uniqueness
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the propan-1-amine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)propan-1-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4.2ClH/c1-8-6-9(2)15-11(13-8)7-10(14-15)4-3-5-12;;/h6-7H,3-5,12H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYLOTOFRCYUBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)CCCN)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.